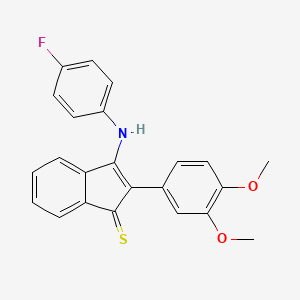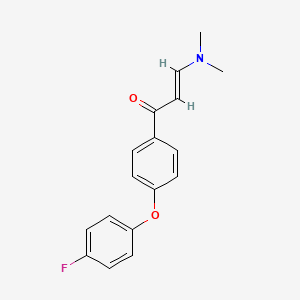
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile, commonly referred to as 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile and abbreviated as 3-DHB, is a synthetic compound with a purity of 97%. It is an organoboron compound with a range of potential applications in the fields of research and development. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
3-DHB has been studied for its potential applications in the fields of research and development. It has been used as a ligand in palladium-catalyzed cross-coupling reactions, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of other organoboron compounds. Additionally, 3-DHB has also been studied for its potential applications in the fields of drug discovery and drug delivery. It has been used as a model compound to study the interactions between boron-containing compounds and proteins, and its potential as an anticancer agent.
作用機序
The mechanism of action of 3-DHB is not fully understood. However, it is believed that the compound binds to proteins in the cell, which can lead to changes in the cell’s structure and function. Additionally, it has been suggested that 3-DHB may act as an inhibitor of certain enzymes, which can lead to changes in the metabolic pathways of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DHB have not been extensively studied. However, it has been suggested that the compound may have a range of effects on the cell, including changes in gene expression, protein folding, and signal transduction. Additionally, it has been proposed that 3-DHB may act as an antioxidant, which can protect the cell from oxidative damage.
実験室実験の利点と制限
The advantages of using 3-DHB in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-DHB in laboratory experiments. For example, the compound is not water-soluble, so it must be dissolved in a suitable solvent in order for it to be used in experiments. Additionally, the compound is not very soluble in organic solvents, so it may not be suitable for certain reactions.
将来の方向性
There are a number of potential future directions for 3-DHB. It could be further studied for its potential applications in the fields of drug discovery and drug delivery. Additionally, it could be studied for its potential as an anticancer agent. Furthermore, it could be studied for its potential as an inhibitor of certain enzymes and its ability to modulate gene expression. Finally, it could be studied for its potential as an antioxidant, which could be beneficial in the treatment of oxidative stress-related diseases.
合成法
3-DHB is synthesized through the reaction of 5,5-dimethyl-1,3,2-dioxaborinane and 4-hydroxybenzonitrile in the presence of a palladium catalyst. The reaction is conducted in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-90°C. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by vacuum distillation. The reaction yields a product with a purity of 97%.
特性
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO3/c1-12(2)7-16-13(17-8-12)10-5-9(6-14)3-4-11(10)15/h3-5,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKAFWNVFDGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

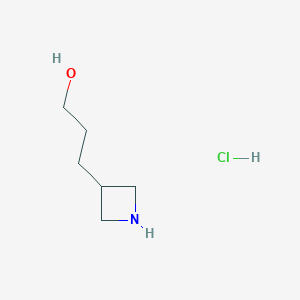
![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)

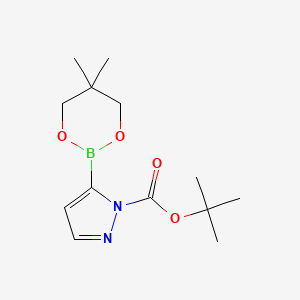
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
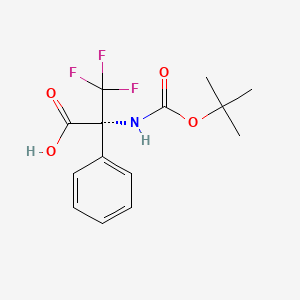
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)

amino}propanoic acid](/img/structure/B6328130.png)
